molecular formula C6H10N2 B1280710 1-ethyl-3-methyl-1H-pyrazole CAS No. 30433-57-9

1-ethyl-3-methyl-1H-pyrazole

Cat. No. B1280710
CAS RN: 30433-57-9
M. Wt: 110.16 g/mol
InChI Key: FSWUGFSHWYDKTO-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

This compound appears as white to cream or pale yellow crystals or powder . Its assay (Aqueous acid-base Titration) is between 96.0% to 104.0% .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : 1-Ethyl-3-methyl-1H-pyrazole derivatives have been synthesized and characterized through various methods. For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved via an effective route involving Knoevenagel approach and cyclocondensation reaction. This compound was further analyzed using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by X-ray diffraction studies (Naveen et al., 2021).

Antioxidant Properties

  • Evaluation as Antioxidants : Certain pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been evaluated for their antioxidant susceptibilities through methods like DPPH and hydroxyl radical scavenging, indicating potential applications in areas requiring antioxidant properties (Naveen et al., 2021).

Corrosion Inhibition

  • Use as Corrosion Inhibitors : Pyrazole derivatives have shown effectiveness as corrosion inhibitors for steel in hydrochloric acid. Studies reveal that compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester significantly reduce corrosion rates (Herrag et al., 2007).

Anticancer Research

  • Anticancer Properties : Research has demonstrated the synthesis and evaluation of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives from pyrazole compounds like ethyl 5-amino-1H-pyrazole-4-carboxylate, showing significant in vitro antiproliferative activity against cancer cells. This suggests the potential of these compounds in the development of new anticancer drugs (Jose, 2017).

Crystallography and Structural Studies

  • X-Ray Crystallography : Extensive structural studies of various pyrazole derivatives have been conducted using X-ray crystallography. This research provides valuable insights into the structural properties of these compounds, which is crucial for understanding their potential applications in different scientific fields (Viveka et al., 2016).

Tautomerism Studies

  • Analysis of Tautomerism : Studies on NH-pyrazoles have revealed interesting aspects of their tautomerism both in solution and in the solid state. This understanding is essential for the development of pyrazole-based compounds with specific properties (Cornago et al., 2009).

Safety and Hazards

1-Ethyl-3-methyl-1H-pyrazole can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

properties

IUPAC Name

1-ethyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-5-4-6(2)7-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWUGFSHWYDKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475601
Record name 1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30433-57-9
Record name 1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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